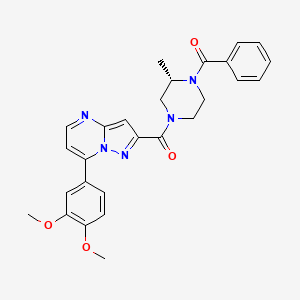

CFTR activator 1

Description

BenchChem offers high-quality CFTR activator 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CFTR activator 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H27N5O4 |

|---|---|

Molecular Weight |

485.5 g/mol |

IUPAC Name |

[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C27H27N5O4/c1-18-17-30(13-14-31(18)26(33)19-7-5-4-6-8-19)27(34)21-16-25-28-12-11-22(32(25)29-21)20-9-10-23(35-2)24(15-20)36-3/h4-12,15-16,18H,13-14,17H2,1-3H3/t18-/m0/s1 |

InChI Key |

IZQQHYQEKBFWAG-SFHVURJKSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=CC=CC=C2)C(=O)C3=NN4C(=CC=NC4=C3)C5=CC(=C(C=C5)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

An In-depth Technical Guide to the Mechanism of Action of CFTR Activator 1

Disclaimer: "CFTR Activator 1" is not a standardized scientific name for a specific molecule. This guide will focus on the well-characterized, cAMP-independent CFTR activator, Cact-A1 , as a representative example of a direct CFTR activator. Data for other relevant activators, such as CFTRact-J027, are included for comparative purposes.

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a unique member of the ATP-binding cassette (ABC) transporter superfamily that functions as an anion channel, primarily conducting chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the apical membrane of epithelial cells.[1] This channel is crucial for maintaining electrolyte and fluid balance in various tissues, including the lungs, pancreas, and intestines.[2] Dysfunctional CFTR protein, resulting from mutations in the CFTR gene, leads to the genetic disorder cystic fibrosis (CF).[3]

CFTR modulators are small molecules designed to restore the function of mutant CFTR protein. They are broadly categorized as correctors, which improve protein folding and trafficking, and potentiators, which enhance the channel's opening probability (gating).[1] A distinct class of compounds, known as activators, can also stimulate channel activity. These activators can function through the canonical cAMP-dependent pathway or, like Cact-A1, through direct, cAMP-independent mechanisms.[4] This document provides a detailed examination of the mechanism of action of direct CFTR activators, using Cact-A1 as the primary example.

Canonical Pathway of CFTR Activation

Under physiological conditions, CFTR activation is a two-step process requiring both phosphorylation and ATP binding.

-

Phosphorylation: The process begins with the activation of G-protein coupled receptors (GPCRs), which stimulate adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[5] Elevated intracellular cAMP levels activate protein kinase A (PKA).[3] PKA then phosphorylates multiple serine residues on the cytosolic Regulatory (R) domain of the CFTR protein.[3] This phosphorylation event is a prerequisite for channel gating and causes a conformational change that removes the inhibitory effect of the R domain.

-

ATP-Dependent Gating: Following phosphorylation, the channel is gated by the binding and hydrolysis of ATP at two cytosolic nucleotide-binding domains (NBDs).[3] The binding of ATP promotes the dimerization of the NBDs, a conformational change that is transmitted to the transmembrane domains (TMDs) to open the ion pore.[2] Subsequent hydrolysis of ATP at one of the NBDs leads to dimer dissociation and channel closure, completing the gating cycle.

Mechanism of Action: Cact-A1 ("CFTR Activator 1")

Cact-A1 is a cell-permeable aminopyrazolocarbonitrile compound that acts as a potent, reversible, and cAMP-independent activator of the CFTR chloride channel. Its mechanism distinguishes it from physiological activators and potentiators like ivacaftor.

Direct, cAMP-Independent Activation

The defining characteristic of Cact-A1 is its ability to activate CFTR without elevating intracellular cAMP levels.[4] Studies have shown that Cact-A1 can induce maximal CFTR channel activity comparable to that achieved by stimulating the cAMP pathway with agents like forskolin.[6] This indicates a direct interaction with the CFTR protein or a closely associated regulatory component, bypassing the entire upstream PKA signaling cascade. This mode of action is shared by other experimental activators like CFTRact-J027, which also does not increase cellular cAMP.[7][8][9]

Putative Binding Site and Allosteric Modulation

The precise binding site of Cact-A1 on the CFTR protein has not been definitively determined. However, its activity is effectively blocked by the well-known CFTR inhibitor, CFTRinh-172. Recent cryo-electron microscopy studies have pinpointed the binding site of CFTRinh-172 to a cavity within the channel pore.[2][10][11] This site is lined by residues from multiple transmembrane helices (TMs), notably TM1, TM6, TM8, TM9, and TM12.[11] The binding of CFTRinh-172 stabilizes the channel in a closed, non-conductive state.[2][10]

Given that Cact-A1's action is inhibited by CFTRinh-172, it is hypothesized that Cact-A1 may bind at or near this intra-pore site, or at a distinct site that is allosterically coupled.[12] By binding to the channel, Cact-A1 likely induces a conformational change that favors the open state, effectively acting as a gating modulator independent of the phosphorylation status of the R-domain or NBD dimerization.

Quantitative Data on CFTR Activators

The efficacy of CFTR activators is typically quantified by their half-maximal effective concentration (EC₅₀) or maximal effective concentration (ECₘₐₓ) in functional assays.

| Compound | Target CFTR | Assay System | Parameter | Value | Citation(s) |

| Cact-A1 | Wild-Type | FRT & HBE Cells | ECₘₐₓ | 13 - 30 µM | |

| Cact-A1 | ΔF508 | Primary CF-HBE Cells | EC₅₀ | 3.5 µM | |

| CFTRact-J027 | Wild-Type | FRT Cells | EC₅₀ | ~200 nM | [1][7][13] |

| CFTRact-J027 | Wild-Type | Mouse Colon | EC₅₀ | ~300 nM | [8] |

Key Experimental Protocols

The mechanism of action of CFTR activators is elucidated using a combination of functional assays, primarily high-throughput screening methods and detailed electrophysiological studies.

YFP-Based Halide Influx Assay

This cell-based fluorescence assay is a widely used method for high-throughput screening of CFTR modulators.[5][14][15]

-

Principle: Cells are co-transfected to express both the CFTR channel and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q). The fluorescence of this YFP variant is quenched upon binding of halide ions, particularly iodide (I⁻).[16] When CFTR channels open, an influx of I⁻ from the extracellular medium into the cell causes a rapid decrease in YFP fluorescence, and the rate of quenching is proportional to CFTR channel activity.[5][16]

-

Detailed Methodology:

-

Cell Culture: Fischer Rat Thyroid (FRT) or Chinese Hamster Ovary (CHO) cells stably expressing both CFTR (wild-type or mutant) and YFP-H148Q are seeded into 96- or 384-well black, clear-bottom microplates and grown to confluence.[17]

-

Compound Incubation: Cells are washed with a phosphate-buffered saline (PBS) solution. The test compound (e.g., Cact-A1) is then added at various concentrations and incubated for a defined period (e.g., 10-30 minutes) at 37°C.[17]

-

Fluorescence Measurement: The microplate is placed in a fluorescence plate reader equipped with automated injectors. Baseline fluorescence is recorded for several seconds.

-

Iodide Addition: An equal volume of an iodide-containing solution (e.g., PBS with 100 mM I⁻ replacing Cl⁻) is injected into each well.

-

Data Acquisition: Fluorescence is monitored continuously for 30-60 seconds following iodide addition. The initial rate of fluorescence decrease is calculated.

-

Analysis: The rate of quenching for each well is compared to positive controls (e.g., maximal stimulation with forskolin) and negative controls (vehicle only) to determine the activity of the test compound. Dose-response curves are generated to calculate EC₅₀ values.

-

Patch-Clamp Electrophysiology

Patch-clamp is the gold-standard technique for directly measuring the ion flow through single or multiple CFTR channels, providing detailed information on channel gating, conductance, and pharmacology.[18][19][20] The excised inside-out configuration is particularly useful for studying CFTR as it allows direct application of ATP, PKA, and modulators to the intracellular face of the channel.[19]

-

Principle: A glass micropipette with a microscopic tip is pressed against the membrane of a cell expressing CFTR, forming an extremely high-resistance "giga-seal".[18] This electrically isolates a small patch of the membrane. The patch can then be excised from the cell, exposing the intracellular side to a controlled bath solution. An amplifier measures the femtoampere- to picoampere-level currents flowing through the channels in the patch.

-

Detailed Methodology:

-

Pipette and Solutions: A borosilicate glass micropipette is filled with an appropriate extracellular solution (e.g., high Cl⁻). The bath contains an intracellular solution.

-

Seal Formation: The pipette is lowered onto a cell, and gentle suction is applied to form a giga-ohm seal.

-

Patch Excision: The pipette is pulled away from the cell to excise the membrane patch in an "inside-out" configuration, with the cytosolic face of the membrane now exposed to the bath solution.[19]

-

Channel Activation: To study the canonical pathway, the catalytic subunit of PKA and Mg-ATP are perfused into the bath to activate the channels.[19] To study direct activators like Cact-A1, the compound is added to the bath, often in the absence of PKA.

-

Data Recording: A constant voltage is applied across the membrane patch. The current recordings show discrete, step-like changes corresponding to the opening and closing of individual CFTR channels.

-

Analysis: The single-channel current amplitude (i) and the open probability (Po) are measured. The total current (I) in a patch containing N channels is given by I = N * Po * i. The effect of an activator is quantified by the increase in Po or total current.

-

Conclusion and Implications for Drug Development

CFTR activators like Cact-A1 and CFTRact-J027 represent a distinct class of CFTR modulators that operate independently of the canonical cAMP/PKA signaling pathway. By binding directly to the channel protein, they induce a conformational change that promotes channel opening, thereby increasing chloride and bicarbonate transport. This mechanism offers a therapeutic strategy that could potentially bypass defects in upstream signaling pathways or supplement the effects of other modulators like correctors and potentiators. The development and characterization of such compounds, using robust functional assays like YFP-based screening and patch-clamp electrophysiology, are vital for expanding the therapeutic arsenal for cystic fibrosis and other diseases linked to CFTR dysfunction, such as secretory diarrheas and constipation.[1][7]

References

- 1. Overview of CFTR activators and their recent studies for dry eye disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Targeted Activation of Cystic Fibrosis Transmembrane Conductance Regulator - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Receptor-mediated activation of CFTR via prostaglandin signaling pathways in the airway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CFTR activator increases intestinal fluid secretion and normalizes stool output in a mouse model of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dash.harvard.edu [dash.harvard.edu]

- 10. Structural basis for CFTR inhibition by CFTRinh-172 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. Investigating the CFTR Cl - Channel Using the Patch-Clamp Technique: An Overview | Semantic Scholar [semanticscholar.org]

- 19. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cff.org [cff.org]

An In-depth Technical Guide to the Discovery and Synthesis of the CFTR Potentiator VX-770 (Ivacaftor)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of the cystic fibrosis transmembrane conductance regulator (CFTR) potentiator, VX-770 (Ivacaftor). The document details the experimental protocols used in its characterization, presents quantitative data on its efficacy, and illustrates key biological pathways and experimental workflows.

Discovery of VX-770 (Ivacaftor)

VX-770, commercially known as Ivacaftor, was identified through a high-throughput screening (HTS) of a diverse chemical library containing approximately 228,000 compounds.[1] The primary goal of the screening was to discover small molecules that could act as potentiators for the CFTR protein, specifically targeting mutations that impair channel gating.

The HTS utilized a cell-based fluorescence membrane potential assay to identify compounds that could enhance the function of mutant CFTR.[1] This initial screening led to the identification of a promising quinolinone-3-carboxamide scaffold. Subsequent extensive medicinal chemistry and iterative structure-activity relationship (SAR) studies were conducted to optimize the potency, selectivity, and pharmacokinetic properties of the lead compounds. This optimization process ultimately resulted in the identification of N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, designated as VX-770.

High-Throughput Screening Workflow

The discovery of VX-770 was a multi-step process that began with a large-scale screening campaign and progressively narrowed down to a single clinical candidate. The general workflow is outlined below.

Chemical Synthesis of VX-770 (Ivacaftor)

The synthesis of Ivacaftor (VX-770) can be achieved through several routes. One of the efficient methods involves the coupling of two key intermediates: 4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 5-amino-2,4-di-tert-butylphenol. A common synthetic approach is outlined below.[2][3][4][5][6]

Synthetic Scheme

Data Presentation

The potency and efficacy of VX-770 have been quantified in various in vitro and clinical studies. The following tables summarize key quantitative data.

In Vitro Potency of VX-770

| CFTR Mutant | Cell Line | Assay | EC50 | Reference |

| G551D-CFTR | FRT | Ussing Chamber | 100 nM | [7] |

| F508del-CFTR | FRT | Ussing Chamber | 25 nM | [7] |

| G551D/F508del-CFTR | HBE | Ussing Chamber | 236 ± 200 nM | |

| F508del-CFTR | HBE | Ussing Chamber | 22 ± 10 nM | |

| Wild-Type CFTR | - | Patch Clamp | 0.49 ± 0.15 nM | [1] |

| G551D-CFTR | - | Patch Clamp | ~1.5 nM | [1] |

| F508del-CFTR | - | Patch Clamp | ~1.5 nM | [1] |

Clinical Efficacy of Ivacaftor (G551D Mutation)

| Parameter | Patient Group | Treatment Duration | Improvement vs. Placebo | Reference |

| FEV1 (% predicted) | Ages 6-11 | 24 weeks | 12.5 percentage points | [8] |

| FEV1 (% predicted) | Adults & Children | 5.5 years | 0.8 percentage points (diminished over time) | [9] |

| Weight Gain | Ages 6-11 | 24 weeks | 1.9 kg | [8] |

| BMI | Adults & Children | 5.5 years | 2.5 kg/m ² | [9] |

| Sweat Chloride | Ages 12+ | 48 weeks | -48.1 mmol/L |

Experimental Protocols

Ussing Chamber Electrophysiology

The Ussing chamber assay is a fundamental technique for measuring ion transport across epithelial tissues and cell monolayers.[10][11][12][13]

Objective: To measure the effect of VX-770 on CFTR-mediated chloride secretion in polarized epithelial cells.

Materials:

-

Ussing chamber system with voltage-current clamp amplifier.

-

Calibrated Ag/AgCl electrodes with agar salt bridges.

-

Polarized epithelial cells (e.g., Human Bronchial Epithelial - HBE, Fischer Rat Thyroid - FRT) grown on permeable supports (e.g., Transwell®).

-

Ringer's solution (or other appropriate physiological buffer), gassed with 95% O2 / 5% CO2.

-

Pharmacological agents: Amiloride (ENaC inhibitor), Forskolin (adenylyl cyclase activator), VX-770, and a CFTR inhibitor (e.g., CFTRinh-172).

Procedure:

-

Preparation: Pre-warm and aerate the Ringer's solution to 37°C. Calibrate the electrodes.

-

Mounting: Carefully mount the permeable support with the cell monolayer between the two halves of the Ussing chamber, ensuring a tight seal.

-

Equilibration: Add Ringer's solution to both the apical and basolateral chambers and allow the system to equilibrate for 10-20 minutes.

-

Measurement: a. Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc). b. Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC) and isolate chloride currents. c. Add a CFTR activator, such as forskolin, to the basolateral side to increase intracellular cAMP levels and activate PKA, thus stimulating CFTR. d. Once a stable forskolin-stimulated Isc is achieved, add VX-770 in a dose-dependent manner to the apical chamber to measure its potentiating effect. e. At the end of the experiment, add a CFTR-specific inhibitor to the apical side to confirm that the measured current is mediated by CFTR.

-

Data Analysis: Calculate the change in Isc in response to each compound. Plot dose-response curves for VX-770 to determine the EC50.

Patch-Clamp Electrophysiology

Patch-clamp allows for the direct measurement of ion flow through single or multiple ion channels in a patch of cell membrane.[14][15][16][17][18][19]

Objective: To determine the effect of VX-770 on the channel open probability (Po) of single CFTR channels.

Materials:

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator and microscope.

-

Borosilicate glass micropipettes.

-

Cells expressing the CFTR channel of interest.

-

Intracellular and extracellular solutions with appropriate ion concentrations.

-

ATP, the catalytic subunit of protein kinase A (PKA), and VX-770.

Procedure:

-

Pipette Preparation: Pull a glass micropipette to a fine tip with a resistance of 4-8 MΩ when filled with the intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ).

-

Configuration: a. For the excised inside-out patch configuration (commonly used for studying CFTR), pull the pipette away from the cell to excise a patch of membrane with the intracellular side facing the bath solution.

-

Channel Activation: a. Perfuse the bath with a solution containing ATP and the catalytic subunit of PKA to phosphorylate and activate the CFTR channels in the membrane patch.

-

Recording: a. Apply a constant holding potential and record the single-channel currents. Openings of the CFTR channel will appear as step-like increases in current. b. After establishing a baseline of channel activity, perfuse the bath with a solution also containing VX-770.

-

Data Analysis: a. Analyze the recordings to determine the single-channel current amplitude, mean open time, and mean closed time. b. Calculate the channel open probability (Po) before and after the addition of VX-770. Po is the fraction of total time that the channel is in the open state.

Mandatory Visualization

CFTR Activation Signaling Pathway

The canonical activation of the CFTR channel is a multi-step process involving cAMP-dependent phosphorylation and ATP binding.

References

- 1. Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations | eLife [elifesciences.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Ivacaftor synthesis - chemicalbook [chemicalbook.com]

- 4. medkoo.com [medkoo.com]

- 5. WO2016181414A1 - Process for the synthesis of ivacaftor and related compounds - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Efficacy and Safety of Ivacaftor in Patients Aged 6 to 11 Years with Cystic Fibrosis with a G551D Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long term clinical effectiveness of ivacaftor in people with the G551D CFTR mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. physiologicinstruments.com [physiologicinstruments.com]

- 10. benchchem.com [benchchem.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cff.org [cff.org]

- 14. Frontiers | Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function [frontiersin.org]

- 15. Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Making sure you're not a bot! [nanion.de]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. researchgate.net [researchgate.net]

The Role of CFTR Activator 1 in Ocular Surface Hydration: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the function and experimental characterization of CFTR activator 1, a potent and selective modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). While the dysfunction of the CFTR protein is the underlying cause of cystic fibrosis, the primary research application of CFTR activator 1 has been in the context of ameliorating dry eye disease by promoting fluid secretion on the ocular surface.[1][2][3] This document summarizes the available data on its mechanism of action, presents key experimental findings in structured formats, and provides detailed visualizations of relevant pathways and protocols.

Core Function and Mechanism of Action

CFTR activator 1 is a potent and selective agonist of the CFTR chloride channel, exhibiting a high degree of efficacy in in vitro assays.[1][2][4] The primary function of CFTR is to conduct chloride ions across the apical membrane of epithelial cells, a process that drives the secretion of fluid. In the eye, this fluid secretion is crucial for maintaining the tear film and ensuring proper hydration of the corneal and conjunctival surfaces.

The precise molecular mechanism by which CFTR activator 1 engages and activates the CFTR protein has not been fully elucidated in the provided research. However, its potency suggests a direct and high-affinity interaction. It is important to note that the available research does not indicate its use or efficacy in addressing CFTR mutations commonly associated with cystic fibrosis, such as the F508del mutation. The focus of the cited studies has been on the activation of wild-type CFTR to address conditions of insufficient fluid secretion, such as in dry eye disease.

Quantitative Data Summary

The potency of CFTR activator 1 has been quantified in cell-based assays. The following table summarizes the key efficacy data.

| Parameter | Value | Assay Conditions | Cell Line |

| EC50 | 23 nM | Not specified | Not specified |

| EC50 | 342 nM | In the presence of 50 nM Forskolin | FRT cells expressing human CFTR |

Signaling and Experimental Workflow Visualizations

To better understand the context of CFTR activator 1 research, the following diagrams illustrate the general CFTR activation pathway and the experimental workflow used in the in vivo evaluation of the compound for dry eye disease.

Experimental Protocols

Based on the available literature, the following provides an overview of the methodologies employed in the preclinical evaluation of CFTR activator 1.

In Vitro Chloride Channel Activation Assay

-

Objective: To determine the potency of CFTR activator 1 in activating the CFTR chloride channel.

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably expressing human CFTR.

-

Methodology:

-

Culture FRT-human CFTR cells to confluence on permeable supports.

-

Pre-incubate cells with a sub-maximal concentration of Forskolin (50 nM) to prime the CFTR channels via cAMP-dependent phosphorylation.

-

Apply varying concentrations of CFTR activator 1 (e.g., 30 nM to 10 µM) to the apical side of the cells.

-

Measure the resulting chloride current using a voltage clamp or a fluorescent halide sensor (e.g., YFP-F46L/H148Q/I152L).

-

The data is then used to calculate the EC50 value.

-

-

Selectivity Assays: To confirm selectivity for CFTR, similar assays were performed on cells expressing other chloride channels, such as Anoctamin 1 (ANO1) and Volume-Regulated Anion Channels (VRAC). CFTR activator 1 did not affect the channel activities of ANO1 or VRAC.

In Vivo Dry Eye Disease Model

-

Objective: To evaluate the in vivo efficacy of CFTR activator 1 in a preclinical model of dry eye disease.

-

Animal Model: C57BL/6J mice (female, 8 weeks old).

-

Disease Induction: Dry eye disease was induced, for example, by subcutaneous injection of scopolamine hydrobromide.

-

Treatment Protocol:

-

Prepare eye drop formulations of CFTR activator 1 at concentrations ranging from 20 to 60 µM.

-

Administer 5 µL of the eye drop solution topically to both eyes of the mice.

-

Repeat the administration three times a day for a duration of 10 days.

-

-

Efficacy Endpoints:

-

Tear Secretion: Measured to assess the restoration of fluid production.

-

Corneal Erosion: The severity of corneal damage was evaluated to determine the protective effect of the treatment.

-

Inflammation Marker Analysis: The mRNA expression levels of pro-inflammatory cytokines (IL-1β, IL-17, TNF-α) and matrix metalloproteinase 2 (MMP2) in the cornea and conjunctiva were quantified to assess the anti-inflammatory effects of the treatment.

-

Conclusion

CFTR activator 1 is a highly potent and selective activator of the CFTR chloride channel. While its mechanism of action is of interest to the broader field of CFTR modulation, the current body of research has predominantly focused on its therapeutic potential for dry eye disease. The in vivo studies demonstrate its ability to enhance tear secretion and reduce ocular surface damage and inflammation in a preclinical model. For researchers in the field of cystic fibrosis, while this compound may serve as a useful tool for studying wild-type CFTR activation, its efficacy on CF-causing mutant forms of the protein remains to be investigated. Further studies would be required to determine its potential applicability in the context of cystic fibrosis.

References

A Technical Guide to Small-Molecule CFTR Activators for Researchers and Drug Development Professionals

An In-depth Review of Potentiators for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

This technical guide provides a comprehensive overview of small-molecule activators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), with a focus on potentiators. Designed for researchers, scientists, and drug development professionals, this document synthesizes key information on the pharmacology, experimental evaluation, and underlying signaling pathways of these critical therapeutic agents.

Core Concepts in CFTR Activation

Cystic fibrosis (CF) is a genetic disorder stemming from mutations in the CFTR gene, which encodes a chloride and bicarbonate channel crucial for maintaining fluid and electrolyte balance across epithelial surfaces.[1][2] Small-molecule modulators that target the defective CFTR protein have revolutionized CF treatment.[2][3] These modulators are broadly classified as correctors, which aid in the proper folding and trafficking of mutant CFTR to the cell surface, and potentiators (or activators), which enhance the channel's open probability, thereby increasing ion transport.[1][2] This guide focuses on the latter class of molecules.

Quantitative Analysis of CFTR Activators

The potency and efficacy of CFTR activators are critical parameters in their evaluation and development. Potency is typically measured by the half-maximal effective concentration (EC50), while efficacy refers to the maximal effect a compound can produce. The following tables summarize quantitative data for several key small-molecule CFTR potentiators, compiled from various research articles.

| Compound | CFTR Mutant | Assay System | EC50 | Efficacy (% of reference) | Reference |

| Ivacaftor (VX-770) | G551D | Human Bronchial Epithelial (HBE) Cells | 100 nM | - | (Van Goor et al., 2009) |

| F508del (rescued) | Fischer Rat Thyroid (FRT) Cells | ~250 nM | - | (Pyle et al., 2011) | |

| GLPG1837 | F508del (rescued) | YFP Halide Assay | 3.5 ± 0.2 nM | - | [4] |

| G551D/F508del | HBE Cells (TECC) | 159 nM | 173% of Ivacaftor | [4] | |

| R334W/F508del | HBE Cells (TECC) | 40.7 nM | 162% of Ivacaftor | [4] | |

| GLPG2451 | F508del (rescued) | YFP Halide Assay | 11.1 ± 3.6 nM | - | [4] |

| G551D/F508del | HBE Cells (TECC) | 675 nM | 147% of Ivacaftor | [4] | |

| R334W/F508del | HBE Cells (TECC) | 40.3 nM | 161% of Ivacaftor | [4] | |

| Compound '358' | Wild-Type | Patch Clamp (CHO cells) | 2.2 ± 0.6 µM | 2.2-fold increase in current | [3] |

| Tetrahydrocarbazol derivative | F508del (rescued at 27°C) | - | < 1 µM | - | [5] |

| N-phenyltriazine derivative | F508del (rescued at 27°C) | - | < 1 µM | - | [5] |

| CFTRact-K089 | Wild-Type | Cell Culture | ~250 nM | Full activation | (Flores et al., recent study) |

Note: EC50 and efficacy values can vary depending on the specific CFTR mutation, the cell type used in the assay, and the experimental conditions.

Key Experimental Protocols

The identification and characterization of small-molecule CFTR activators rely on a suite of specialized experimental techniques. Below are detailed methodologies for three pivotal assays.

Ussing Chamber Electrophysiology

The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues and cell monolayers.[6] It allows for the precise measurement of short-circuit current (Isc), which is a direct measure of net ion movement.

Objective: To measure CFTR-mediated chloride secretion in response to small-molecule activators.

Materials:

-

Ussing chamber system with voltage-clamp amplifier

-

Calomel or Ag/AgCl electrodes

-

Epithelial cell monolayers (e.g., primary human bronchial epithelial cells or Fischer Rat Thyroid (FRT) cells expressing CFTR) grown on permeable supports (e.g., Transwells®)

-

Ringer's solution (e.g., Krebs-bicarbonate Ringer's solution)

-

CFTR agonists (e.g., forskolin, genistein)

-

CFTR inhibitors (e.g., CFTRinh-172)

-

Test compounds (potential CFTR activators)

Procedure:

-

Cell Culture: Culture epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

-

Chamber Setup: Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Fill both compartments with pre-warmed (37°C) and gassed (95% O2/5% CO2) Ringer's solution. Allow the system to equilibrate for 20-30 minutes.

-

Baseline Measurement: Measure the baseline short-circuit current (Isc).

-

ENaC Inhibition: Add a sodium channel blocker (e.g., amiloride) to the apical chamber to inhibit sodium absorption and isolate chloride currents.

-

CFTR Activation: Add a CFTR agonist, such as forskolin (to raise intracellular cAMP levels), to the basolateral chamber to activate CFTR.

-

Compound Addition: Acutely add the test compound (potential potentiator) to the apical chamber at various concentrations.

-

Inhibition: At the end of the experiment, add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

-

Data Analysis: Record the change in Isc in response to the test compound. Plot the change in Isc against the compound concentration to determine the EC50.

Patch-Clamp Electrophysiology

The patch-clamp technique allows for the recording of ion channel currents at the single-molecule level, providing detailed information about channel gating properties (e.g., open probability, open and closed times).[7][8]

Objective: To characterize the effect of small-molecule activators on the gating of single CFTR channels.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Borosilicate glass capillaries for pulling patch pipettes

-

Cells expressing CFTR (e.g., CHO or HEK293 cells)

-

Pipette (intracellular) and bath (extracellular) solutions

-

PKA catalytic subunit and ATP

-

Test compounds

Procedure:

-

Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ.

-

Cell Preparation: Plate cells at a low density to allow for easy access to individual cells.

-

Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane (cell-attached configuration).

-

Excised Patch Formation: Excise the patch of membrane into the bath solution to create an inside-out patch, exposing the intracellular face of the membrane to the bath solution.

-

CFTR Phosphorylation: Add the catalytic subunit of protein kinase A (PKA) and ATP to the bath solution to phosphorylate and activate the CFTR channels in the patch.

-

Baseline Recording: Record single-channel currents at a fixed holding potential.

-

Compound Application: Perfuse the bath with a solution containing the test compound and record the changes in channel activity.

-

Data Analysis: Analyze the single-channel recordings to determine the open probability (Po), mean open time, and mean closed time. Compare these parameters before and after compound application to determine the mechanism of potentiation.

High-Throughput Screening (HTS) using a YFP-Based Halide Influx Assay

This cell-based assay is widely used for high-throughput screening to identify novel CFTR modulators.[9][10][11] It utilizes a halide-sensitive yellow fluorescent protein (YFP) to indirectly measure CFTR-mediated iodide influx.

Objective: To screen large compound libraries for potential CFTR activators.

Materials:

-

Cells stably co-expressing CFTR (wild-type or mutant) and a halide-sensitive YFP (e.g., YFP-H148Q/I152L)

-

384- or 1536-well microplates

-

Automated liquid handling systems

-

Fluorescence plate reader

-

Chloride-containing buffer (e.g., PBS)

-

Iodide-containing buffer (PBS with NaCl replaced by NaI)

-

CFTR agonists (e.g., forskolin)

-

Compound library

Procedure:

-

Cell Plating: Plate the YFP-CFTR expressing cells into microplates and grow to confluence.

-

Compound Incubation: Add compounds from the library to the wells. For identifying correctors, a longer incubation (e.g., 24-48 hours) is required. For identifying potentiators, a shorter pre-incubation or acute addition is sufficient.

-

CFTR Stimulation: Add a CFTR agonist cocktail (e.g., forskolin and genistein) to each well to activate CFTR.

-

Fluorescence Reading and Iodide Addition: Place the microplate in a fluorescence plate reader and begin recording the baseline YFP fluorescence. Rapidly add the iodide-containing buffer to all wells.

-

Fluorescence Quenching: The influx of iodide through open CFTR channels quenches the YFP fluorescence. The rate of fluorescence decay is proportional to the CFTR-mediated iodide influx.

-

Data Analysis: Calculate the initial rate of fluorescence quenching for each well. Compare the rates in compound-treated wells to control wells (DMSO) to identify "hits" that enhance CFTR activity.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows in the study of CFTR activators.

Caption: CFTR Activation Signaling Pathway.

Caption: High-Throughput Screening Workflow.

Caption: Ussing Chamber Experimental Logic.

References

- 1. researchgate.net [researchgate.net]

- 2. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 3. Structure-based discovery of CFTR potentiators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification and Characterization of Novel CFTR Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High-affinity activators of cystic fibrosis transmembrane conductance regulator (CFTR) chloride conductance identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Application of High-Resolution Single-Channel Recording to Functional Studies of Cystic Fibrosis Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cff.org [cff.org]

- 9. Optimization of a Yellow fluorescent protein-based iodide influx high-throughput screening assay for cystic fibrosis transmembrane conductance regulator (CFTR) modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A Homogeneous Cell-Based Halide-Sensitive Yellow Fluorescence Protein Assay to Identify Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Ion Channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

The Role of CFTR Activator 1 (Cact-A1) in Driving Epithelial Fluid Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a pivotal anion channel, primarily responsible for chloride and bicarbonate transport across epithelial surfaces. Its function is critical in maintaining fluid homeostasis in various tissues, including the lungs, pancreas, and intestines. Dysfunctional CFTR leads to diseases such as cystic fibrosis, characterized by dehydrated and thickened mucus. Small molecule activators of CFTR present a promising therapeutic avenue for diseases associated with impaired epithelial fluid secretion.

This technical guide provides an in-depth overview of a specific and potent small molecule, CFTR Activator 1 (Cact-A1), and its role in modulating epithelial fluid secretion. Cact-A1 is a cell-permeable aminopyrazolocarbonitrile compound that has been identified as a robust, reversible, and selective activator of both wild-type and certain mutant forms of the CFTR channel. A key characteristic of Cact-A1 is its ability to activate CFTR independently of the canonical cyclic AMP (cAMP) signaling pathway, offering a distinct mechanism of action compared to other well-known activators like forskolin. This guide will delve into the molecular mechanisms, quantitative efficacy, and experimental methodologies associated with Cact-A1, providing a comprehensive resource for researchers in the field.

Molecular Mechanism of Action

The canonical activation of CFTR is a two-step process involving phosphorylation of the Regulatory (R) domain by protein kinase A (PKA), which is activated by intracellular cAMP, followed by ATP binding and hydrolysis at the nucleotide-binding domains (NBDs). Cact-A1 bypasses the need for cAMP elevation and subsequent PKA-dependent phosphorylation.

While the precise binding site of Cact-A1 on the CFTR protein is still under investigation, evidence suggests a direct interaction with the channel protein. It has been reported that Cact-A1 may bind to the same site as the CFTR inhibitor, CFTRinh-172.[1] This suggests a potential allosteric modulatory site that can be targeted by both activating and inhibiting compounds. The activation by Cact-A1 is reversible and does not affect intracellular calcium levels or the activity of calcium-activated chloride channels (CaCC).[1][2]

The cAMP-independent activation by Cact-A1 is a significant feature, as it implies that this compound can potentiate CFTR activity even when the cAMP signaling pathway is sub-optimally stimulated. This has been demonstrated in studies where Cact-A1 shows additive or synergistic effects when used in combination with cAMP agonists at suboptimal concentrations or with other CFTR modulators like the potentiator VX-770 (ivacaftor), particularly for certain CFTR mutants like G551D.[2][3]

Below is a diagram illustrating the distinct activation pathways of CFTR, highlighting the cAMP-independent mechanism of Cact-A1.

Quantitative Data on Cact-A1 Efficacy

The potency of Cact-A1 has been evaluated in various epithelial cell lines expressing either wild-type or mutant CFTR. The half-maximal effective concentration (EC50) is a key parameter to quantify its activity. The following tables summarize the available quantitative data for Cact-A1.

Table 1: EC50 Values of Cact-A1 for CFTR Activation

| Cell Line | CFTR Variant | EC50 (µM) | Reference |

| Fisher Rat Thyroid (FRT) | Wild-Type | 1.6 | [1] |

| Primary Human Bronchial Epithelial (HBE) | ΔF508 | 3.5 | [1] |

Table 2: Maximum Effective Concentrations (ECmax) and Inhibitory Concentrations (IC50) of Related Compounds

| Compound | Parameter | Concentration (µM) | Cell Line | CFTR Variant | Notes | Reference |

| Cact-A1 | ECmax | 13 - 30 | FRT and HBE | Wild-Type | Comparable to Forskolin | [2] |

| Forskolin | ECmax | 20 | FRT and HBE | Wild-Type | For comparison | [2] |

| CFTRinh-172 | IC50 | 0.37 | FRT | Wild-Type | Against 30 µM Cact-A1 | [2] |

| CFTRinh-172 | IC100 | 30 | FRT | Wild-Type | Against 30 µM Cact-A1 | [2] |

Role in Epithelial Fluid Secretion

The primary function of CFTR in many epithelia is to drive the secretion of chloride and bicarbonate ions into the lumen. This movement of anions creates an electrochemical gradient that draws sodium ions through the paracellular pathway, and subsequently, water follows by osmosis, leading to fluid secretion. This process is essential for hydrating mucosal surfaces.

By activating CFTR, Cact-A1 directly promotes this ion and fluid transport. Studies using Ussing chambers have demonstrated that Cact-A1 induces a significant increase in the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium. This increase in Isc is indicative of enhanced chloride secretion, the primary driving force for fluid movement. While direct measurements of fluid secretion in response to Cact-A1 are not as extensively documented as ion transport, the strong correlation between CFTR-mediated ion transport and water movement provides a solid basis for its role in promoting epithelial fluid secretion. This is particularly relevant for therapeutic applications in conditions like dry eye disease and constipation, where enhancing fluid secretion is the desired outcome.

The workflow for assessing the impact of Cact-A1 on epithelial ion transport, a proxy for fluid secretion, is depicted below.

Experimental Protocols

Ussing Chamber Assay for Short-Circuit Current (Isc) Measurement

This protocol is designed to measure Cact-A1-induced ion transport across polarized epithelial cell monolayers.

Materials:

-

Epithelial cells (e.g., FRT, HNEC, Calu-3) cultured on permeable supports (e.g., Transwells®)

-

Ussing chamber system with voltage-clamp amplifier

-

Krebs-Bicarbonate Ringer (KBR) solution: 115 mM NaCl, 25 mM NaHCO3, 2.4 mM K2HPO4, 1.2 mM CaCl2, 1.2 mM MgCl2, 0.4 mM KH2PO4, 10 mM glucose. Gassed with 95% O2/5% CO2 to maintain pH 7.4.

-

Cact-A1 stock solution (in DMSO)

-

Amiloride stock solution (in DMSO or water)

-

Forskolin and IBMX stock solutions (in DMSO, for comparison)

-

CFTRinh-172 stock solution (in DMSO)

Procedure:

-

Preparation: Pre-warm KBR solution to 37°C and continuously gas with 95% O2/5% CO2.

-

Mounting: Carefully excise the permeable support membrane with the cell monolayer and mount it in the Ussing chamber, separating the apical and basolateral compartments.

-

Equilibration: Fill both apical and basolateral chambers with an equal volume of pre-warmed and gassed KBR solution. Allow the system to equilibrate for 15-20 minutes until a stable baseline Isc is achieved.

-

Inhibition of Sodium Absorption: Add amiloride to the apical chamber (final concentration 10-100 µM) to inhibit the epithelial sodium channel (ENaC) and isolate the chloride secretory current. Wait for the Isc to stabilize at a new, lower baseline.

-

CFTR Activation: Add Cact-A1 to the apical and/or basolateral chamber to the desired final concentration (e.g., in a dose-response manner from 0.1 to 30 µM). Record the change in Isc until a new stable plateau is reached.

-

Confirmation of CFTR-Specificity: To confirm that the observed increase in Isc is mediated by CFTR, add a CFTR-specific inhibitor, such as CFTRinh-172 (10-20 µM), to the apical chamber. A subsequent decrease in Isc confirms CFTR-dependent activity.

-

Data Analysis: Calculate the change in Isc (ΔIsc) in response to Cact-A1 by subtracting the stable baseline current before its addition from the peak current after its addition.

Excised Inside-Out Patch Clamp for Single-Channel Recordings

This protocol allows for the direct measurement of CFTR channel activity at the single-molecule level.

Materials:

-

Epithelial cells expressing CFTR

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

-

Borosilicate glass capillaries for pulling patch pipettes

-

Pipette solution (extracellular): 140 mM N-methyl-D-glucamine (NMDG)-Cl, 2 mM MgCl2, 5 mM CaCl2, 10 mM TES, pH 7.4.

-

Bath solution (intracellular): 140 mM NMDG-Cl, 2 mM MgCl2, 1 mM EGTA, 10 mM TES, pH 7.4.

-

Cact-A1, ATP, and catalytic subunit of PKA (for comparison)

Procedure:

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips to a resistance of 3-5 MΩ when filled with pipette solution.

-

Cell Preparation: Plate cells on glass coverslips suitable for microscopy.

-

Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal) in the cell-attached configuration.

-

Excision: Retract the pipette from the cell to excise a patch of membrane, resulting in the inside-out configuration where the intracellular face of the membrane is exposed to the bath solution.

-

Baseline Recording: Record channel activity in the bath solution. In the absence of ATP and PKA, CFTR channels should be closed.

-

Channel Activation: Perfuse the bath with a solution containing Cact-A1 at the desired concentration. Observe for the opening of CFTR channels, characterized by their specific single-channel conductance (around 6-8 pS).

-

Data Acquisition and Analysis: Record single-channel currents at a fixed holding potential (e.g., -50 mV). Analyze the data to determine the single-channel open probability (Po) and current amplitude.

Conclusion

CFTR Activator 1 (Cact-A1) is a valuable research tool and a potential therapeutic lead compound for its ability to potently and selectively activate CFTR in a cAMP-independent manner. This unique mechanism of action distinguishes it from other CFTR activators and provides a powerful approach to stimulate epithelial ion and fluid secretion. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to further investigate the role of Cact-A1 and other novel CFTR activators in health and disease. Further elucidation of its precise binding site and the conformational changes it induces in the CFTR protein will undoubtedly pave the way for the rational design of next-generation CFTR modulators.

References

Core Signaling Pathways Modulated by Direct-Acting CFTR Activators: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells.[1] Its function is vital for maintaining ionic and fluid homeostasis in various organs, including the lungs, pancreas, and intestines.[1] Dysfunctional CFTR leads to cystic fibrosis (CF), a life-threatening genetic disorder.[2][3] Small-molecule compounds that enhance the function of mutant CFTR protein, known as CFTR modulators, have revolutionized CF treatment. This guide focuses on "CFTR activator 1," a representative direct-acting CFTR potentiator that enhances channel gating, and explores the key signaling pathways it affects.

Direct-acting CFTR activators, such as potentiators, work by increasing the open probability of the CFTR channel, thereby augmenting ion transport.[1] While the primary mechanism of action is direct interaction with the CFTR protein, the functional consequences are intertwined with the cell's signaling networks that normally regulate CFTR. The predominant pathway governing CFTR activity is the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling cascade.[2][4] Additionally, other pathways involving Exchange Protein Directly Activated by cAMP (EPAC1), AMP-activated protein kinase (AMPK), and Mitogen-Activated Protein Kinases (MAPKs) have been implicated in the broader regulation of CFTR function and cellular response.

The Central Role of the cAMP/PKA Signaling Pathway

The canonical pathway for CFTR activation involves its phosphorylation by PKA, a cAMP-dependent protein kinase.[4][5][6] This process is a prerequisite for ATP-dependent channel gating.[6]

Mechanism of Activation

In its basal state, the regulatory (R) domain of CFTR is unphosphorylated and sterically hinders the dimerization of the nucleotide-binding domains (NBDs).[6][7] An increase in intracellular cAMP, often triggered by G-protein coupled receptor (GPCR) activation, leads to the activation of PKA.[2][8] PKA then phosphorylates multiple serine residues within the R domain.[6][7] This phosphorylation event induces a conformational change, releasing the R domain's inhibitory constraint and allowing for the ATP-driven dimerization of the NBDs, which subsequently opens the channel pore.[6][7]

While direct-acting activators like the phenylquinoxalinone CFTRact-J027 can fully activate CFTR without elevating cytoplasmic cAMP[9], their efficacy is often assessed in the context of a baseline level of PKA-mediated phosphorylation. Some potentiators may even influence the phosphorylation state of the R domain.[10]

EPAC1-Mediated Stabilization of CFTR at the Plasma Membrane

Beyond PKA, cAMP can also activate EPAC1, a guanine nucleotide exchange factor. EPAC1 plays a significant role in regulating the cell surface stability of CFTR, a critical factor for its overall function.

Mechanism of Stabilization

Increased cAMP levels can promote the translocation of EPAC1 to the plasma membrane. At the membrane, EPAC1, through an interaction with the adaptor protein NHERF1, stabilizes CFTR. This stabilization is achieved by attenuating the endocytosis of the CFTR protein, thereby increasing its residency time at the cell surface. This mechanism is independent of PKA activation. Therefore, therapeutic strategies that elevate cAMP could potentially enhance the effects of a direct-acting CFTR activator by ensuring a larger pool of CFTR is available at the plasma membrane.

Crosstalk with Other Signaling Pathways

The regulation of CFTR is complex and involves inputs from other signaling networks that can be affected by cellular stress, metabolic state, and inflammation.

AMP-Activated Protein Kinase (AMPK)

AMPK, a cellular energy sensor, has been shown to inhibit CFTR function.[11] It can phosphorylate CFTR at inhibitory serine residues (Ser737 and Ser768) in the R domain, leading to channel closure.[11] This provides a mechanism to link the metabolic state of the cell to ion transport. The activity of a CFTR activator could therefore be modulated by the metabolic status of the cell through AMPK-mediated inhibition.

Mitogen-Activated Protein Kinases (MAPKs)

The MAPK pathways (including ERK, JNK, and p38) are primarily associated with cellular processes like proliferation, differentiation, and stress responses. In the context of CF, dysfunctional CFTR has been linked to altered MAPK signaling and an exaggerated inflammatory response.[3][12] Specifically, loss of CFTR function can lead to the activation of the NF-κB and MAPK pathways, resulting in increased production of pro-inflammatory mediators like IL-8 and COX-2.[12] While direct-acting CFTR activators primarily target channel function, their ability to restore proper ion transport may indirectly modulate these inflammatory signaling pathways.

Quantitative Data on CFTR Activation

The efficacy of CFTR activators is quantified using various electrophysiological and biochemical assays. The following tables summarize representative quantitative data for direct-acting CFTR activators.

Table 1: Potency of Representative CFTR Activators

| Compound | Assay Type | Cell Line | EC50 | Efficacy (% of Forskolin) | Reference |

| CFTRact-J027 | Short-Circuit Current | FRT-human CFTR | ~200 nM | 100% | [9] |

| Ivacaftor (VX-770) | Short-Circuit Current | FRT-human CFTR | ~250 nM | >100% | [13] |

| GLPG2451 | YFP Halide Assay | CFBE41o- (F508del) | 46.6 ± 14.2 nM | Not Reported | [14] |

Table 2: Effect of CFTR Activators on Cellular cAMP Levels

| Compound | Concentration | Cell Line | Change in cAMP | Reference |

| CFTRact-J027 | Not Specified | Not Specified | No elevation | [9] |

| Ivacaftor (VX-770) | 5 µM | FRT | No significant change | [13] |

| Forskolin (Positive Control) | 100 nM | FRT | Significant increase | [13] |

Experimental Protocols

Short-Circuit Current (Isc) Measurement

This is a gold-standard electrophysiological technique to measure net ion transport across an epithelial monolayer.

-

Cell Culture: Fischer rat thyroid (FRT) cells stably expressing wild-type human CFTR are cultured on permeable supports (e.g., Snapwell inserts) until a confluent monolayer with high transepithelial resistance is formed.[13]

-

Ussing Chamber Setup: The permeable support is mounted in an Ussing chamber, which separates the apical and basolateral sides of the monolayer. Both sides are bathed in a physiological salt solution and voltage-clamped to 0 mV. The current required to maintain this clamp is the short-circuit current.

-

Measurement: After baseline stabilization, amiloride is added to the apical side to inhibit the epithelial sodium channel (ENaC).[14] The CFTR activator is then added, and the change in Isc is measured. Forskolin is often used as a positive control to achieve maximal CFTR activation.[13][14] Finally, a CFTR-specific inhibitor (e.g., CFTRinh-172) is added to confirm that the observed current is mediated by CFTR.[13]

YFP-Halide Efflux Assay

This is a cell-based fluorescence assay used in high-throughput screening to measure CFTR-mediated anion transport.

-

Cell Preparation: Cells expressing both CFTR and a halide-sensitive Yellow Fluorescent Protein (YFP) variant (e.g., YFP-H148Q/I152L) are plated in multi-well plates.[14]

-

Iodide Loading: The cells are incubated in a buffer containing sodium iodide, which quenches the YFP fluorescence.

-

Efflux Measurement: The iodide-containing buffer is rapidly replaced with an iodide-free buffer containing the CFTR activator and forskolin. The recovery of YFP fluorescence, as iodide exits the cell through activated CFTR channels, is monitored over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to CFTR activity.

Cell Surface Expression Assay

This assay quantifies the amount of CFTR protein present at the plasma membrane.

-

Cell Culture and Treatment: Cells expressing an epitope-tagged version of CFTR (e.g., with an extracellular HA tag) are cultured.[14][15]

-

Immunolabeling: Live, non-permeabilized cells are incubated with a primary antibody against the extracellular epitope tag. This is followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).[15]

-

Detection: A chemiluminescent or fluorescent substrate for the enzyme is added, and the signal is measured. The intensity of the signal is proportional to the amount of cell surface CFTR.[15]

Conclusion

The signaling pathways affected by a direct-acting CFTR activator, such as our representative "CFTR activator 1," are centered around the canonical cAMP/PKA pathway, which provides the necessary phosphorylation for channel activity. However, the overall cellular response is also influenced by pathways that regulate the cell surface stability of CFTR, such as the EPAC1 pathway, and by crosstalk with metabolic and inflammatory signaling networks like AMPK and MAPK. A comprehensive understanding of these interconnected pathways is essential for the development of more effective and targeted therapies for cystic fibrosis.

References

- 1. scbt.com [scbt.com]

- 2. Receptor-mediated activation of CFTR via prostaglandin signaling pathways in the airway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. louis.uah.edu [louis.uah.edu]

- 4. Activation mechanisms for the cystic fibrosis transmembrane conductance regulator protein involve direct binding of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.biologists.com [journals.biologists.com]

- 6. Role of Protein Kinase A-Mediated Phosphorylation in CFTR Channel Activity Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CFTR activator increases intestinal fluid secretion and normalizes stool output in a mouse model of constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]

- 11. Mechanistic Insight into Control of CFTR by AMPK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CFTR-regulated MAPK/NF-κB signaling in pulmonary inflammation in thermal inhalation injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Small-molecule CFTR activators increase tear secretion and prevent experimental dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Identification and Characterization of Novel CFTR Potentiators [frontiersin.org]

- 15. CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Symphony of CFTR Activation: An In-depth Guide to Phenylquinoxalinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

The cystic fibrosis transmembrane conductance regulator (CFTR) protein, a crucial ion channel, plays a pivotal role in maintaining fluid and electrolyte balance across epithelial surfaces. Its dysfunction leads to cystic fibrosis, a life-threatening genetic disorder. The discovery of small-molecule activators of CFTR has opened new avenues for therapeutic intervention. Among these, a class of phenylquinoxalinone derivatives has emerged as potent and promising candidates. This technical guide delves into the core of their structural activity relationship (SAR), providing a comprehensive overview of their chemical synthesis, biological evaluation, and the intricate signaling pathways they modulate.

Quantitative Analysis of Phenylquinoxalinone Derivatives

The potency of CFTR activators is a critical parameter in drug development. The following table summarizes the structure-activity relationship of 36 phenylquinoxalinone analogs, with "CFTR activator 1" (referred to as compound 4 or CFTRact-J027) serving as the reference compound. The data is presented as EC50 values, the concentration of a compound that elicits a half-maximal response, providing a clear quantitative comparison of their efficacy.[1][2][3][4][5]

| Compound | R1 | R2 | R3 | R4 | R5 | R6 | EC50 (nM)[1] |

| 4 | H | H | H | H | NH2 | NO2 | ~200 |

| 1a | H | H | H | H | H | H | >10000 |

| 1b | H | H | H | H | H | NH2 | 1600 |

| 1c | H | H | H | H | H | NO2 | 21 |

| 1d | H | H | H | H | H | CN | 110 |

| 1e | H | H | H | H | H | CF3 | 250 |

| 1f | H | H | H | H | H | Cl | 350 |

| 1g | H | H | H | H | H | F | 800 |

| 1h | H | H | H | H | H | OMe | >10000 |

| 1i | H | H | H | H | H | Me | >10000 |

| 2a | H | H | H | H | NO2 | H | 230 |

| 2b | H | H | H | H | NO2 | NH2 | 150 |

| 3a | H | H | H | H | NH2 | Cl | 450 |

| 3b | H | H | H | H | NH2 | F | 1200 |

| 3c | H | H | H | H | NH2 | Me | >10000 |

| 3d | H | H | H | H | NH2 | OMe | >10000 |

| 3e | H | H | H | H | Cl | NO2 | 80 |

| 3f | H | H | H | H | F | NO2 | 120 |

| 3g | H | H | H | H | Me | NO2 | 300 |

| 3h | H | H | H | H | OMe | NO2 | 1500 |

| 3i | H | H | H | H | NO2 | Cl | 90 |

| 3j | H | H | H | H | NO2 | F | 70 |

| 3k | H | H | H | H | NO2 | Me | 280 |

| 3l | H | H | H | H | NO2 | OMe | 1300 |

| 5a | Me | H | H | H | NH2 | NO2 | 250 |

| 5b | Et | H | H | H | NH2 | NO2 | 300 |

| 6a | H | Me | H | H | NH2 | NO2 | 400 |

| 6b | H | Cl | H | H | NH2 | NO2 | 350 |

| 7a | H | H | Me | H | NH2 | NO2 | 500 |

| 7b | H | H | Cl | H | NH2 | NO2 | 450 |

| 8a | H | H | H | Me | NH2 | NO2 | 600 |

| 8b | H | H | H | Cl | NH2 | NO2 | 550 |

| 9 | H | H | H | H | N(Me)2 | NO2 | 350 |

| 10 | H | H | H | H | H | N(Me)2 | >10000 |

| 11 | H | H | H | H | NHMe | NO2 | 220 |

| 12 | H | H | H | H | H | NHMe | 2500 |

Experimental Protocols

The discovery and characterization of these potent CFTR activators rely on a series of well-defined experimental procedures.

General Synthesis of Phenylquinoxalinone Derivatives

The synthesis of the phenylquinoxalinone core is typically achieved through a condensation reaction between 1,2-phenylenediamines and substituted phenyloxoacetates.[1][2][4][5]

Step 1: Synthesis of Substituted Phenyloxoacetates. Substituted phenylacetic acids are reacted with oxalyl chloride in a suitable solvent like dichloromethane (DCM) to form the corresponding acid chloride. The resulting acid chloride is then reacted with an alcohol, such as methanol or ethanol, to yield the desired phenyoxoacetate derivative.

Step 2: Condensation Reaction. The substituted phenyloxoacetate is then condensed with a 1,2-phenylenediamine derivative in a solvent like ethanol or acetic acid, often with heating, to form the final phenylquinoxalinone product. The product is then purified using techniques such as recrystallization or column chromatography.

High-Throughput Screening (HTS) for CFTR Activators

The initial identification of CFTR activators is often accomplished through high-throughput screening of large chemical libraries.[6][7][8]

Cell Line: Fischer Rat Thyroid (FRT) epithelial cells stably co-expressing human wild-type CFTR and a halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L) are commonly used.

Assay Principle: The assay is based on the principle that CFTR activation leads to an influx of iodide (I-) into the cells, which quenches the fluorescence of YFP. The rate of fluorescence quenching is proportional to the CFTR channel activity.

Procedure:

-

FRT cells are seeded in 96- or 384-well plates.

-

The cells are washed with a chloride-containing buffer.

-

Test compounds from a chemical library are added to the wells.

-

After a short incubation period, a buffer containing iodide is added.

-

The change in fluorescence is monitored over time using a plate reader.

-

Compounds that induce a significant rate of fluorescence quenching are identified as potential CFTR activators.

Short-Circuit Current (Isc) Measurements in Ussing Chambers

To confirm and quantify the activity of hit compounds from the HTS, short-circuit current measurements are performed using Ussing chambers. This technique directly measures the net ion transport across an epithelial monolayer.

Cell Culture: FRT cells expressing CFTR are grown on permeable filter supports to form a polarized monolayer.

Procedure:

-

The cell-seeded filter is mounted in an Ussing chamber, separating the apical and basolateral compartments.

-

The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current is measured.

-

The test compound is added to the apical or basolateral side of the monolayer.

-

An increase in the short-circuit current indicates an increase in anion secretion through CFTR channels.

-

The potency (EC50) and efficacy of the compound are determined from the dose-response curve.

Visualizing the Science: Pathways and Processes

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows. The following diagrams were created using the DOT language to illustrate key aspects of CFTR activation and the research process.

Caption: A simplified signaling pathway for CFTR channel activation.

Caption: The experimental workflow for identifying and optimizing CFTR activators.

Caption: The logical relationship of the structure-activity of phenylquinoxalinone derivatives.

References

- 1. High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phenylquinoxalinone CFTR activator as potential prosecretory therapy for constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Potency Phenylquinoxalinone Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Activators. [escholarship.org]

- 6. Small-molecule CFTR activators increase tear secretion and prevent experimental dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-affinity activators of cystic fibrosis transmembrane conductance regulator (CFTR) chloride conductance identified by high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. High-Throughput Screening for Readthrough Modulators of CFTR PTC Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

"CFTR activator 1" effect on cAMP signaling pathway

An In-depth Technical Guide on the cAMP-Dependent Activation of CFTR by Forskolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a crucial anion channel, primarily responsible for the transport of chloride and bicarbonate ions across the apical membrane of epithelial cells. Dysfunctional CFTR leads to the genetic disorder cystic fibrosis. The activation of CFTR is a complex process, with the cyclic adenosine monophosphate (cAMP) signaling pathway playing a central role. While "CFTR activator 1" is not a formally recognized nomenclature, this guide will focus on a archetypal direct activator of the cAMP pathway, forskolin , to explore the intricacies of cAMP-mediated CFTR activation. Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely used research tool due to its ability to directly activate most isoforms of adenylyl cyclase, the enzyme responsible for cAMP synthesis. This direct mode of action allows for a clear investigation of the downstream effects of elevated intracellular cAMP on CFTR function.

Mechanism of Action: Forskolin and the cAMP Signaling Pathway

Forskolin's primary mechanism of action is the direct and rapid activation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cAMP. The subsequent increase in intracellular cAMP concentration triggers a cascade of events leading to CFTR channel gating.

The canonical pathway for cAMP-mediated CFTR activation involves the following key steps:

-

Adenylyl Cyclase Activation: Forskolin binds to and activates adenylyl cyclase, leading to a significant increase in intracellular cAMP levels.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, causing a conformational change that releases the active catalytic subunits.

-

CFTR Phosphorylation: The activated PKA catalytic subunits then phosphorylate multiple serine residues within the Regulatory (R) domain of the CFTR protein.

-

Conformational Change and Channel Gating: This phosphorylation event, in conjunction with ATP binding to the Nucleotide-Binding Domains (NBDs) of CFTR, induces a conformational change that opens the channel pore, allowing the passage of chloride and bicarbonate ions.

Quantitative Data Presentation

The following table summarizes quantitative data regarding the effect of forskolin on various aspects of the cAMP signaling pathway and CFTR function.

| Parameter | Cell Type | Forskolin Concentration | Observed Effect | Reference |

| CFTR Activity (EC50) | C127I mouse mammary epithelial cells | ~0.5 µM | Half-maximal stimulation of 125I efflux | [1] |

| Short-Circuit Current (Isc) | Rat tracheal tissue | 10 µM | ΔIsc of 26.3 ± 9.4 µA/cm² | [2] |

| Short-Circuit Current (Isc) | Murine duodenum | 10 µM | 507% increase in Isc | [3] |

| Intracellular cAMP Levels | Human Microvascular Endothelial Cells | 10 µM | ~2.7-fold increase after 5 minutes | [4] |

| PKA Activity | 3T3-L1 cells | 50 µM | Significant increase in PKA activity | |

| CFTR Phosphorylation | Airway cells | Not specified | Increased binding of 14-3-3 proteins to phosphorylated CFTR | [5] |

Experimental Protocols

Measurement of Intracellular cAMP Levels using ELISA

This protocol outlines the general steps for quantifying intracellular cAMP in response to forskolin stimulation using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Methodology:

-

Cell Culture: Plate cells (e.g., HEK293, Calu-3) in a multi-well plate and grow to confluence.

-

Stimulation: Replace the culture medium with serum-free medium containing various concentrations of forskolin (e.g., 0-30 µM) and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a specified time (e.g., 15-30 minutes) at 37°C.[6]

-

Cell Lysis: Aspirate the medium and lyse the cells with the provided lysis buffer.[7]

-

ELISA Procedure:

-

Add standards and samples to the wells of a goat anti-rabbit IgG-coated microplate.[7]

-

Add a fixed amount of cAMP-peroxidase conjugate and a specific rabbit anti-cAMP antibody to each well.

-

Incubate the plate to allow for competitive binding between the cAMP in the sample and the cAMP-peroxidase conjugate for the primary antibody.

-

Wash the plate to remove unbound reagents.

-

Add a chromogenic substrate (e.g., TMB). The amount of color development is inversely proportional to the amount of cAMP in the sample.[7]

-

-

Data Analysis: Stop the reaction and measure the absorbance at 450 nm. Calculate the cAMP concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of cAMP.[8]

Ussing Chamber Short-Circuit Current (Isc) Measurement of CFTR Activity

The Ussing chamber technique measures the net ion transport across an epithelial monolayer by clamping the transepithelial voltage to zero and measuring the resulting short-circuit current.[9]

Methodology:

-

Cell Culture on Permeable Supports: Grow a confluent monolayer of polarized epithelial cells (e.g., Fischer rat thyroid cells, primary human bronchial epithelial cells) on permeable filter supports.

-

Mounting in Ussing Chamber: Mount the permeable support containing the cell monolayer between the two halves of the Ussing chamber, separating the apical and basolateral compartments.[9]

-

Equilibration: Fill both chambers with appropriate physiological saline solution, gas with 95% O2/5% CO2, and maintain at 37°C.

-

Pharmacological Additions:

-

Add amiloride to the apical side to block the epithelial sodium channel (ENaC).[10]

-

Add indomethacin to both sides to inhibit endogenous prostaglandin synthesis.[10]

-

Add forskolin (e.g., 10 µM) to the basolateral side to stimulate cAMP production and activate CFTR.[2]

-

Add a CFTR-specific inhibitor (e.g., CFTRinh-172) at the end of the experiment to confirm that the observed current is CFTR-dependent.[2]

-

-

Data Acquisition: Continuously record the short-circuit current. The change in Isc (ΔIsc) upon addition of forskolin represents the CFTR-mediated chloride secretion.[2][11]

PKA Kinase Activity Assay

This protocol describes a colorimetric method to measure the activity of PKA in cell lysates following stimulation with forskolin.

Methodology:

-

Cell Lysis: Treat cells with forskolin as described for the cAMP assay, then lyse the cells in a buffer that preserves kinase activity.

-

Assay Procedure:

-

Add cell lysates to a microplate pre-coated with a specific PKA substrate.[12][13]

-

Initiate the kinase reaction by adding ATP. Incubate for a set time (e.g., 90 minutes) at 30°C to allow PKA in the lysate to phosphorylate the substrate.[12][14]

-

Wash the plate and add a phospho-specific primary antibody that recognizes the phosphorylated substrate.[12]

-

Add an HRP-conjugated secondary antibody.[12]

-

Wash the plate and add a TMB substrate. The resulting color development is proportional to the amount of phosphorylated substrate, and thus to the PKA activity.[12]

-

-

Data Analysis: Measure the absorbance at 450 nm and determine PKA activity by comparing to a standard curve generated with a purified, active PKA standard.[12]

Western Blot for CFTR Phosphorylation

While direct measurement of CFTR phosphorylation can be complex, an indirect assessment can be made by observing the interaction of phosphorylated CFTR with 14-3-3 proteins.

Methodology:

-

Cell Treatment and Lysis: Treat cells expressing CFTR with forskolin (e.g., for 15 minutes) and lyse the cells in a suitable immunoprecipitation buffer.[5]

-

Immunoprecipitation:

-

Incubate the cell lysates with an anti-CFTR antibody to pull down CFTR and its interacting proteins.

-

Use protein A/G beads to capture the antibody-protein complexes.

-

-

SDS-PAGE and Western Blotting:

-

Elute the proteins from the beads and separate them by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against a 14-3-3 protein isoform (e.g., 14-3-3β) to detect its co-immunoprecipitation with CFTR.

-

Use a secondary antibody conjugated to HRP for detection via chemiluminescence.

-

-

Data Analysis: An increased band intensity for the 14-3-3 protein in the forskolin-treated sample compared to the control indicates an enhanced interaction, which is dependent on the PKA-mediated phosphorylation of CFTR.[5]

Conclusion